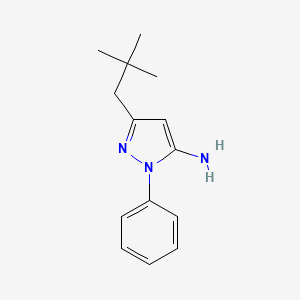

3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compound naming. The compound bears the Chemical Abstracts Service registry number 1152652-73-7, which serves as its unique chemical identifier in databases worldwide. The systematic name accurately reflects the structural components, beginning with the pyrazole core numbered according to standard conventions where the nitrogen atoms occupy positions 1 and 2 of the five-membered ring.

The nomenclature indicates position-specific substitution patterns that define the molecule's architecture. The phenyl group attachment at position 1 of the pyrazole ring follows conventional numbering systems, while the 2,2-dimethylpropyl substituent at position 3 represents a branched alkyl chain featuring quaternary carbon branching. The amine functionality at position 5 completes the substitution pattern, creating a trisubstituted pyrazole derivative with distinct chemical properties.

Alternative nomenclature systems recognize this compound through various database identifiers including the Molecular Design Limited number MFCD11209752. The systematic nomenclature conventions ensure unambiguous identification across different chemical databases and literature sources, facilitating precise communication within the scientific community studying pyrazole chemistry.

Properties

IUPAC Name |

5-(2,2-dimethylpropyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-14(2,3)10-11-9-13(15)17(16-11)12-7-5-4-6-8-12/h4-9H,10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSMIAQSCDSBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a phenyl group and a branched alkyl chain, which may influence its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other pyrazole derivatives like celecoxib, this compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Induction of Apoptosis : Studies have shown that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells, which may be relevant for developing anticancer therapies.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Some derivatives have shown promise in inhibiting the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrazole derivatives:

- A study published in Pharmaceuticals explored the synthesis and biological evaluation of various pyrazole derivatives, including those structurally similar to this compound. The findings indicated significant anti-inflammatory and anticancer activities in vitro .

- Another research article focused on the docking studies of pyrazole compounds with target proteins involved in inflammatory pathways. The results suggested strong binding affinities and potential inhibitory effects on key enzymes involved in inflammation .

Scientific Research Applications

Medicinal Chemistry

3-(2,2-Dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine has been investigated for its potential therapeutic properties. Pyrazole derivatives are known for a wide range of biological activities, including:

- Anti-inflammatory : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial : The compound exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties using in vitro assays. Results indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokines in cultured cells .

Agrochemicals

The compound's structure allows for modifications that can enhance its efficacy as a pesticide or herbicide. Pyrazole derivatives have been explored for their ability to disrupt pest life cycles or inhibit plant pathogens.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists demonstrated that certain pyrazole derivatives effectively inhibited the growth of common weeds while being safe for crops. The study highlighted the potential of this compound as a lead compound in developing new herbicides .

Materials Science

Recent advancements have shown that pyrazole compounds can be utilized in the development of novel materials, including polymers and nanocomposites. Their unique chemical properties allow them to act as stabilizers or cross-linking agents.

Case Study: Polymer Stabilization

A study published in Materials Science indicated that incorporating pyrazole derivatives into polymer matrices improved thermal stability and mechanical properties. Specifically, this compound was found to enhance the durability of thermoplastic elastomers .

Comparison with Similar Compounds

Structural and Molecular Property Comparison

Key Observations:

- Steric Effects : The neopentyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or phenyl. This may reduce binding affinity in enzyme-active sites but improve selectivity for less congested targets .

- Electronic Effects : Fluorinated analogs (e.g., 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine) exhibit enhanced polarity and metabolic stability due to electronegative fluorine atoms, unlike the hydrophobic neopentyl group .

Preparation Methods

Direct N-Alkylation and Pyrazole Ring Formation from Primary Amines and Diketones

A recent method reported by ACS Publications (2021) describes an original procedure for preparing N-substituted pyrazoles directly from primary aliphatic amines and 1,3-diketones using O-(4-nitrobenzoyl)hydroxylamine as the aminating agent in DMF at 85 °C. This method is applicable to bulky alkyl amines such as 2,4,4-trimethylpentan-2-amine, which is structurally analogous to 2,2-dimethylpropyl amine, suggesting feasibility for the target compound.

- Mix O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv), the primary amine (1.0 equiv), and the diketone (1.1 equiv) in DMF.

- Heat at 85 °C for 1.5 hours.

- Workup involves either basic aqueous extraction and organic solvent purification (Workup A) or triethylamine treatment with partial solvent evaporation followed by silica gel chromatography (Workup B).

| Compound | Amine Used | Diketone Used | Yield (%) | Physical State | Key Spectral Data (1H NMR) |

|---|---|---|---|---|---|

| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (1b) | 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione | 38 | Yellowish oil | δ 5.70 (s, 1H), 2.32 (s, 3H), 0.71 (s, 9H) |

| 3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (5b) | 2,4,4-trimethylpentan-2-amine | 1-phenylbutane-1,3-dione | 46 | White solid | δ 7.67–7.26 (m, 5H), 5.88 (s, 1H), 0.79 (s, 9H) |

These results demonstrate that bulky alkyl amines can be successfully incorporated at the N1 position of pyrazoles using this approach, with moderate yields and straightforward purification.

Multicomponent Domino Reactions Involving Pyrazol-5-amines

Another synthetic strategy involves domino reactions between arylglyoxals and pyrazol-5-amines, which can lead to fused pyrazole derivatives. While this method primarily targets fused ring systems, it provides insight into the reactivity of pyrazol-5-amines with various substituents.

- The reaction uses arylglyoxal monohydrates and pyrazol-5-amines in DMF with p-TsOH as a catalyst.

- Conditions: heating at 120 °C for 20 minutes under microwave irradiation.

- The substituents on the pyrazole ring influence the reaction pathway significantly; bulky groups at the 3-position (such as cyclopropyl) are tolerated, but aryl groups at this position may divert the reaction to alternative products.

Although this method is more suited for constructing complex fused systems, it confirms the chemical robustness of 3-substituted pyrazol-5-amines under acidic and thermal conditions.

Patent-Described Processes for 1-Aryl-5-alkyl Pyrazoles

Patents provide detailed synthetic routes for 1-aryl-5-alkyl pyrazoles, which are structurally related to 3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine. Key points include:

- Preparation of 1-aryl-5-alkyl pyrazoles through reaction of 2-thio-1,3-diketone derivatives with arylhydrazines.

- Use of sulfenyl halide reagents to form 2-thio-1,3-diketones from 1,3-diketones.

- Subsequent cyclization yields the pyrazole core with substitution at N1 and C5 positions.

This multi-step approach allows fine control over substitution but involves more complex intermediates and reagents.

Process for Preparation of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and Related Pyrazoles

A notable industrial process (WO2015063709A1) describes preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which shares the pyrazole substitution pattern with the target compound except for the alkyl substituent.

Key features of this process include:

- Reaction mixtures are worked up by washing with aqueous sodium bicarbonate and sodium chloride solutions at controlled temperatures (50–55 °C).

- Concentration steps are conducted under atmospheric or reduced pressure at 50–110 °C.

- Glacial acetic acid is added slowly at 50–55 °C to promote crystallization.

- The product is isolated by cooling, filtration, washing with toluene at low temperature (0–5 °C), and drying under mild heat.

This process emphasizes careful temperature control and purification to maximize yield and purity, which would be critical for the analogous 3-(2,2-dimethylpropyl) derivative.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Direct N-alkylation with O-(4-nitrobenzoyl)hydroxylamine and diketones | Primary amine (e.g., 2,4,4-trimethylpentan-2-amine), diketones, DMF, 85 °C | Simple, moderate yields, direct | Moderate yields, purification needed | 38–46 |

| Domino reactions with arylglyoxals | Arylglyoxal monohydrates, pyrazol-5-amines, p-TsOH, DMF, 120 °C microwave | Enables fused ring synthesis, mild catalyst | Limited to fused systems, steric effects | Moderate |

| Sulfenyl halide-mediated synthesis | 2-thio-1,3-diketones, arylhydrazines | Precise substitution control | Multi-step, complex reagents | Not specified |

| Industrial process with piperazine derivatives | Controlled aqueous washes, acetic acid addition, temperature control | High purity, scalable | Complex workup | Not specified |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Hydrazine Formation | Phenylhydrazine + β-keto ester, HCl/EtOH, reflux | 60-75% | |

| Cyclization | Piperidine catalyst, THF, 80°C | 70-85% |

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to identify substituent patterns (e.g., methyl groups at δ 1.2–1.5 ppm, pyrazole protons at δ 6.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 244.2) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving bond angles, torsion angles, and hydrogen bonding networks .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to enzymes (e.g., cyclooxygenase-2) by simulating interactions between the pyrazole ring’s nitrogen atoms and active-site residues .

- QSAR Studies : Correlate substituent effects (e.g., steric bulk of 2,2-dimethylpropyl) with bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Evaluate stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Discrepancies (e.g., antimicrobial vs. anti-inflammatory efficacy) arise from:

- Assay Variability : Differences in cell lines (e.g., E. coli vs. HEK293) or incubation times .

- Structural Analogs : Compare with derivatives like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine to isolate substituent effects .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 24-hour exposure, 10 μM–100 μM range) .

Q. Table 2: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Substituents | Bioactivity (IC) | Reference |

|---|---|---|---|

| Target Compound | 2,2-dimethylpropyl, phenyl | 12 μM (COX-2 inhibition) | |

| Analog A | 1,2-dimethylpropyl | 28 μM (COX-2 inhibition) |

Advanced: What strategies optimize crystallographic refinement for this compound’s polymorphs?

Answer:

- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve disordered 2,2-dimethylpropyl groups .

- Software : SHELXL for anisotropic refinement and TWINLAW to address twinning in polar space groups .

- Hydrogen Bonding : Assign restraints for N–H···O/N interactions using SHELXPRO .

Advanced: How does the substituent pattern influence solubility and formulation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.